[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a chiral piperidine-based carbamate derivative characterized by an (S)-2-aminopropionyl group attached to the piperidine ring. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents due to its conformational rigidity and hydrogen-bonding capabilities .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-12(7-9-18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVIPMYTRSJPX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Piperidine Intermediate Synthesis
The (S)-2-aminopropionyl moiety is introduced via enantioselective methods. A common approach involves:
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Boc protection of piperidine-4-carboxylic acid to stabilize the amine group during subsequent reactions.
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Suzuki-Miyaura coupling for aryl group introduction, as demonstrated in tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate synthesis (96% yield).
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Chiral auxiliary-mediated acylation using (S)-2-aminopropionic acid derivatives to ensure stereochemical fidelity.
Critical Parameters:
Carbamate Formation and Methylation
The methyl-carbamic acid tert-butyl ester group is installed via:
Example Protocol (Patent CN113045484A):
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| III → IV | Sodium azide, DIPEA | 50°C, 15h | 55.3% |
| IV → I | LiAlH4, THF | -20°C, 2h | 68% |
Advanced Methodologies
Reductive Amination Pathways
A scalable route employs:
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Condensation of tert-butyl 4-formylpiperidine-1-carboxylate with (S)-2-aminopropionamide.
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Sodium triacetoxyborohydride (STAB) -mediated reduction at 0°C to preserve chirality.
Yield Optimization Data:
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| STAB | DCM | 0 | 89 |
| NaBH4 | MeOH | 25 | 62 |
Continuous Flow Synthesis
Industrial applications utilize flow chemistry to enhance reproducibility:
Purification and Characterization
Chromatographic Techniques
Cost-Effective Catalyst Systems
Regulatory Considerations
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Genotoxic impurity control : Limits for azide residues <1 ppm
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ICH stability guidelines : 24-month shelf life at -20°C
Emerging Innovations
Photocatalytic Methods
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Visible-light-mediated amidation : 72% yield, 6h reaction time
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Advantages : Reduced byproduct formation, no heavy metals
Biocatalytic Approaches
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Lipase-catalyzed acylation : Enantiomeric excess >99%
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Substrate tolerance : Compatible with tert-butyl esters
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often forming N-oxide derivatives.
Reduction: It may be reduced at specific functional groups, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino group or within the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products depend on the specific reaction conditions but typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Cancer Treatment
Piperidine derivatives, including the compound , have been studied for their ability to inhibit enzymes related to cancer progression. Specifically, they target the lysophosphatidic acid (LPA) pathway, which is implicated in tumor growth and metastasis. Research indicates that these compounds can inhibit autotaxin (ATX), an enzyme responsible for increasing LPA levels, thereby potentially reducing tumor formation and growth in various cancers such as breast and ovarian cancer .
Neurological Disorders
The compound has shown promise in treating neurological disorders due to its interaction with neurotransmitter systems. Its structure allows it to modulate glutamate receptors, which are crucial in conditions like Alzheimer's disease and other neurodegenerative disorders. Studies suggest that derivatives can enhance synaptic plasticity and may provide neuroprotective effects against excitotoxicity .
Anti-inflammatory Properties
Research has demonstrated that piperidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as arthritis and multiple sclerosis. The ability to modulate inflammatory pathways could lead to new therapeutic strategies for managing chronic inflammatory conditions .
Case Study 1: Cancer Inhibition
A study published in Clinical Cancer Research examined the effects of a related piperidine derivative on ovarian cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through LPA pathway modulation. This research underscores the potential of piperidine derivatives in oncology .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, another piperidine derivative demonstrated neuroprotective effects by enhancing cognitive function and reducing amyloid plaque formation. This was attributed to its ability to modulate glutamate receptor activity, highlighting its therapeutic potential in neurodegenerative diseases .
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of piperidine derivatives showed promising results in a model of rheumatoid arthritis. The compound reduced inflammatory markers and improved joint function, suggesting its utility in treating chronic inflammatory diseases .
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific enzymes or receptors in biological systems, altering their activity. The detailed mechanism often involves binding to active sites or modifying the activity of the target proteins through conformational changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate
- Structural Difference: Replaces the (S)-2-aminopropionyl group with a 2,3-dihydrobenzo[1,4]dioxine carbonyl group.
- However, it reduces hydrogen-bonding capacity compared to the aminopropionyl group .
- Synthetic Route : Utilizes 2,3-dihydrobenzo[1,4]dioxine-2-carbonyl chloride in acylation reactions, differing from the acetylated intermediates in the target compound .
(b) [1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- Structural Difference: Features a pyrimidine ring with ethoxy and methylthio substituents instead of the aminopropionyl group.
- Impact : The electron-deficient pyrimidine ring enhances π-π stacking interactions with kinase ATP-binding pockets. The methylthio group may improve metabolic stability but introduces steric hindrance .
- Application : Primarily used in kinase inhibitor development (e.g., EGFR inhibitors) .
Variations in Carbamate Protecting Groups
(a) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Difference : Lacks the methylcarbamic acid group and uses an acetylated piperidine.
- Impact : The acetyl group simplifies synthesis but reduces steric protection of the amine, leading to lower stability under acidic conditions. This compound is often an intermediate in multi-step syntheses .
- Synthetic Data : Produced via acetylation of tert-butyl piperidin-4-ylcarbamate (yield: ~85% after purification) .
(b) 4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid 1-tert-butyl ester
- Structural Difference : Incorporates a pyrrolidine-2-carboxylic acid group, introducing an additional carboxylate for metal coordination.
- However, it increases susceptibility to esterase-mediated degradation .
Bioisosteric Replacements
(a) [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- Structural Difference: Substitutes the aminopropionyl group with a chlorothiazole methyl group.
- Impact : The thiazole ring acts as a bioisostere for carboxylic acids, improving oral bioavailability. The chlorine atom enhances halogen bonding with target proteins .
- Application : Explored in antiviral drug development .
(b) tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | CAS Number | Key Substituent | Biological Application |
|---|---|---|---|---|
| Target Compound (this article) | 345.89 | 1261231-89-3 | (S)-2-Aminopropionyl | Protease inhibition |
| tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate | 378.43 | MFCD21098881 | 2,3-Dihydrobenzo[1,4]dioxine | CNS-targeted therapies |
| [1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | 396.51 | Not provided | Ethoxy-pyrimidine | Kinase inhibition |
| 4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid 1-tert-butyl ester | 298.38 | 221352-39-2 | Pyrrolidine-2-carboxylic acid | Metalloenzyme inhibition |
| [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | 345.89 | 1261231-89-3 | Chlorothiazole | Antiviral agents |
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis (e.g., via tert-butyl carbamate intermediates) is more streamlined compared to benzodioxine or pyrimidine derivatives, which require additional coupling steps .
- Pharmacological Performance: Compounds with aminopropionyl groups (e.g., the target) exhibit superior target selectivity in protease inhibition assays compared to acetylated or aromatic analogs .
- Stability : The tert-butyl carbamate group in the target compound demonstrates higher hydrolytic stability under physiological conditions than benzyl or methyl esters .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 1354001-56-1) is a derivative of piperidine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for the compound is . The structure features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which may influence its biological properties.
Pharmacological Properties
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurological pathways. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of carbamic acids can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains needs further exploration.
- Neuroprotective Effects : Research involving similar compounds indicates that they may offer neuroprotective effects, potentially through modulation of neurotransmitter levels or inhibition of neurotoxic pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Inhibition of Protein Kinases : Similar compounds have been studied for their ability to inhibit protein kinases associated with various disorders, including cancer and neurodegenerative diseases.
Case Studies
- Neuroprotective Study : A study examined the neuroprotective effects of similar piperidine derivatives in animal models of Parkinson’s disease. Results indicated significant improvement in motor function and reduction in neuroinflammation when treated with these compounds.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H29N3O3 |
| CAS Number | 1354001-56-1 |
| Potential Activities | Enzyme inhibition, antimicrobial, neuroprotection |
| Mechanisms | Receptor modulation, protein kinase inhibition |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Boc protection | Boc-anhydride in THF | Di-tert-butyl dicarbonate, DMAP | 85–90 | |
| Stereoselective acylation | Asymmetric catalysis | Chiral Lewis acid (e.g., BINOL-derived) | 70–75 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-Fluorophenylboronic acid | 60–65 |
Basic: What analytical techniques validate the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for (S)-configuration) and tert-butyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] = calculated 341.21 g/mol) .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are accessible .
Advanced: How does the (S)-stereochemistry influence biological interactions?
Methodological Answer:
- Comparative assays : Synthesize both (S)- and (R)-enantiomers and test affinity for targets (e.g., enzymes, receptors) via radiolabeling or surface plasmon resonance .
- Molecular docking : Use software like AutoDock Vina to model interactions between the (S)-configured aminopropionyl group and active sites (e.g., hydrogen bonding with Asp189 in proteases) .
- Pharmacokinetics : Assess metabolic stability in liver microsomes; the (S)-form may show slower degradation due to steric shielding of the amide bond .
Advanced: How to resolve contradictions in stability data across studies?
Methodological Answer:
- Conditional testing : Conduct accelerated stability studies under varied pH (2–10), temperature (4°C–40°C), and humidity (40–80% RH). Evidence suggests stability in neutral buffers but degradation with strong oxidizers (e.g., H₂O₂) .
- Incompatibility analysis : Avoid storage with oxidizing agents; use inert atmospheres (N₂) for long-term preservation .
- Degradation product profiling : LC-MS to identify byproducts (e.g., tert-butyl cleavage or piperidine ring oxidation) .
Q. Table 2: Stability Under Recommended Conditions
| Condition | Stability | Key Observations | Reference |
|---|---|---|---|
| 25°C, dry | >12 months | No detectable degradation | |
| pH 4.6 buffer | 30 days | <5% decomposition | |
| 40°C, 75% RH | 7 days | 15% hydrolysis |
Basic: What parameters ensure reproducibility in synthesis?
Methodological Answer:
- Catalyst loading : Precise Pd catalyst (0.5–1 mol%) for Suzuki coupling to minimize side products .
- Temperature control : Maintain −78°C during asymmetric steps to prevent racemization .
- Stoichiometry : Use a 1.2:1 molar ratio of boronic acid to halide in coupling reactions .
- Quality control : Intermediate characterization (e.g., TLC, NMR) after each step to identify deviations early.
Advanced: How to design target interaction studies for mechanistic insights?
Methodological Answer:
- Radiolabeling : Incorporate ¹⁸F or ³H isotopes via late-stage functionalization (e.g., replacing tert-butyl with ¹⁸F-Boc analogs) to track cellular uptake .
- SPR/Biacore : Immobilize target proteins and measure binding kinetics (ka/kd) in real-time .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: Can data from structural analogs predict this compound’s reactivity?
Methodological Answer:
- QSAR modeling : Use piperidine-carbamate analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to correlate substituent effects with reactivity .
- Retrosynthetic analysis : Identify common intermediates (e.g., 4-aminopiperidine derivatives) shared with structurally similar compounds .
- Mechanistic extrapolation : Apply known reaction pathways (e.g., Boc deprotection with TFA) from tert-butyl ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
